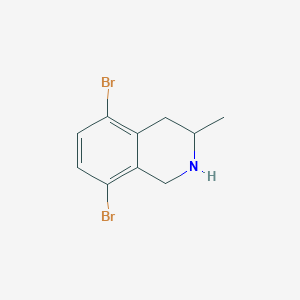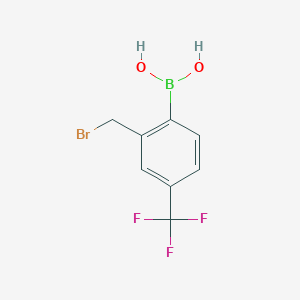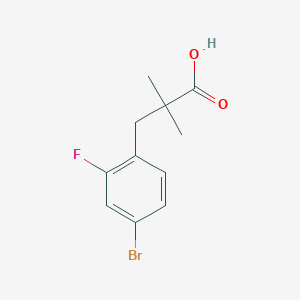
3-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, which is further connected to a dimethylpropanoic acid moiety. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid can be achieved through several synthetic routes. One common method involves the bromination and fluorination of a suitable aromatic precursor, followed by the introduction of the dimethylpropanoic acid group. The reaction conditions typically involve the use of bromine and fluorine sources, along with appropriate catalysts and solvents to facilitate the reactions.
For example, the synthesis may start with 4-bromo-2-fluorobenzene, which undergoes a Friedel-Crafts acylation reaction with 2,2-dimethylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups replacing the bromine or fluorine atoms.
Oxidation Reactions: Products include oxidized carboxylic acids or ketones.
Reduction Reactions: Products include reduced cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, which can activate or deactivate the aromatic ring towards nucleophilic or electrophilic attack. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-fluorophenylacetic acid
- 4-Bromo-2-fluorobenzoic acid
- 4-Bromo-2-fluorocinnamic acid
Uniqueness
3-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of the dimethylpropanoic acid group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interactions in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C11H12BrFO2 |
|---|---|
Molekulargewicht |
275.11 g/mol |
IUPAC-Name |
3-(4-bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,10(14)15)6-7-3-4-8(12)5-9(7)13/h3-5H,6H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
XFCMKSMIULTAHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=C(C=C(C=C1)Br)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylatehydrochloride](/img/structure/B13572712.png)

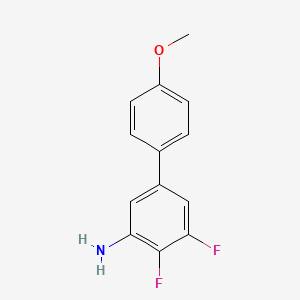

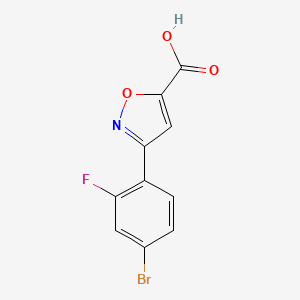
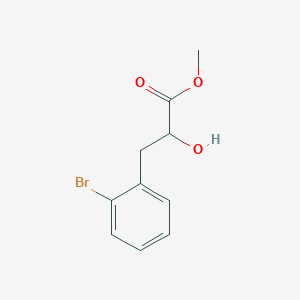
![5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13572734.png)
